Antifungal Activity Against Pyricularia oryzae: Sikokianin A vs. Chamaejasmenin A Comparative MIC Analysis
In a direct head-to-head study evaluating seven C-3/C-3″-biflavanones from Stellera chamaejasme, chamaejasmenin A (compound 3) exhibited the most potent antifungal activity against Pyricularia oryzae with an MIC of 3.12 μg/mL, whereas sikokianin A (compound 6) was included in the same assay panel but did not meet the potency threshold for MIC quantification [1]. The study reported that only compounds 1-3 (chamaejasmenin D, isochamaejasmenin B, and chamaejasmenin A) demonstrated potent antimitotic and antifungal activity with MIC values of 6.25, 6.25, and 3.12 μg/mL, respectively. Sikokianin A, although reported elsewhere as possessing antifungal activity against P. oryzae, was not among the three most potent compounds identified in this direct comparative analysis.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Pyricularia oryzae |
|---|---|
| Target Compound Data | Not among top three potent compounds; MIC >6.25 μg/mL or not quantifiable in this assay |
| Comparator Or Baseline | Chamaejasmenin A: MIC = 3.12 μg/mL; Chamaejasmenin D: MIC = 6.25 μg/mL; Isochamaejasmenin B: MIC = 6.25 μg/mL |
| Quantified Difference | Chamaejasmenin A is at least 2-fold more potent than compounds with 6.25 μg/mL MIC; sikokianin A potency lower than top three compounds |
| Conditions | In vitro antifungal assay against Pyricularia oryzae using C-3/C-3″-biflavanones isolated from Stellera chamaejasme roots |
Why This Matters
Procurement decisions for antifungal screening programs must account for the substantial potency variation among structurally similar biflavanones, with chamaejasmenin A offering ~2-fold greater potency than the next most active compounds in this series.
- [1] Yang G, Chen D. Antimitotic and Antifungal C-3/C-3″-Biflavanones from Stellera chamaejasme. Chem Pharm Bull. 2008;56(2):194-197. View Source
